molecular formula C19H18N2O B5694441 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone

2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone

Cat. No. B5694441
M. Wt: 290.4 g/mol
InChI Key: ZWCOIYVCSKLLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone, also known as DMPP, is a chemical compound that belongs to the class of pyrimidinones. DMPP has been widely studied due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of the NF-kB pathway. NF-kB is a transcription factor that regulates the expression of genes involved in the immune response and inflammation. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit the activation of NF-kB, which leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to have antioxidant and anti-cancer properties. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has also been shown to have a positive effect on glucose metabolism, which makes it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone for lab experiments is its stability. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is a stable compound that can be easily synthesized and stored. However, one of the limitations of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone. One area of research could focus on the development of new synthesis methods for 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone that are more efficient and cost-effective. Another area of research could focus on the development of new applications for 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone, such as its use as a potential treatment for diabetes or cancer. Additionally, more research could be done to better understand the mechanism of action of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone and how it interacts with different pathways in the body.

Synthesis Methods

The synthesis of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is a multi-step process that involves the reaction of various chemicals. One of the most common methods of synthesizing 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone.

Scientific Research Applications

2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been extensively studied for its potential applications in the field of medicine and pharmacology. One of the most promising applications of 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone is its use as an anti-inflammatory agent. 2,6-dimethyl-1-(4-methylphenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation response in the body.

properties

IUPAC Name

2,6-dimethyl-1-(4-methylphenyl)-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13-9-11-17(12-10-13)21-14(2)18(19(22)20-15(21)3)16-7-5-4-6-8-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCOIYVCSKLLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-1-(4-methylphenyl)-5-phenylpyrimidin-4(1H)-one

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